

Onjixanthone I: A Comprehensive Spectroscopic and Methodological Guide

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| Compound Name: | Onjixanthone I | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Onjixanthone I, a xanthone derivative isolated from the roots of Polygala tenuifolia, has garnered interest within the scientific community. This technical guide provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. The information presented herein is compiled from primary literature and is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. This document includes tabulated spectroscopic data for easy reference, detailed experimental protocols for its isolation and characterization, and a visual representation of the experimental workflow.

Spectroscopic Data

The spectroscopic data for **Onjixanthone I** are summarized in the following tables. This information is crucial for the identification and characterization of this natural product.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are essential for the structural elucidation of **Onjixanthone I**. The data presented here are based on studies of xanthones isolated from Polygala tenuifolia.

Table 1: 1H NMR Spectroscopic Data for Onjixanthone I



| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|----------|---------------------------|--------------|-----------------------------|
| H-2 | 6.34 | S | |
| H-5 | 7.58 | d | 8.8 |
| H-6 | 6.95 | dd | 8.8, 2.4 |
| H-8 | 6.81 | d | 2.4 |
| 3-OCH₃ | 3.95 | S | |
| 4-OCH₃ | 4.00 | S | - |
| 1-OH | 13.2 | S | - |
| 7-OH | - | br s | - |

Solvent: CDCl3

Table 2: ¹³C NMR Spectroscopic Data for **Onjixanthone I**



| Position | Chemical Shift (δ) ppm |
|----------|------------------------|
| 1 | 161.7 |
| 2 | 97.0 |
| 3 | 166.8 |
| 4 | 163.7 |
| 4a | 157.0 |
| 5 | 124.6 |
| 6 | 117.8 |
| 7 | 108.4 |
| 8 | 102.1 |
| 8a | 155.8 |
| 9 | 182.3 |
| 9a | 104.5 |
| 10a | 111.9 |
| 3-OCH₃ | 56.0 |
| 4-OCH₃ | 61.2 |

Solvent: CDCl3

Mass Spectrometry (MS) Data

Mass spectrometry data is vital for determining the molecular weight and elemental composition of **Onjixanthone I**.

Table 3: Mass Spectrometry Data for Onjixanthone I

| Ionization Mode | [M]+ (m/z) | Key Fragments (m/z) |
|-----------------|------------|---------------------|
| EI-MS | 302 | 287, 259, 167 |



UV-Visible Spectroscopic Data

The UV-Vis spectrum provides information about the electronic transitions within the molecule and is characteristic of the xanthone chromophore.

Table 4: UV-Visible Spectroscopic Data for Onjixanthone I

| Solvent | λmax (nm) |
|---------|--------------------|
| MeOH | 248, 268, 325, 380 |

Experimental Protocols

The following sections detail the methodologies for the isolation of **Onjixanthone I** and the acquisition of the spectroscopic data, based on established procedures for xanthone isolation from Polygala tenuifolia.

Isolation of Onjixanthone I

The dried roots of Polygala tenuifolia are the source material for the isolation of **Onjixanthone** I.

- Extraction: The powdered roots are extracted with methanol (MeOH) at room temperature.
 The solvent is then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
- Chromatographic Separation: The chloroform-soluble fraction, which is enriched with xanthones, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
- Purification: Fractions containing **Onjixanthone I** are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.



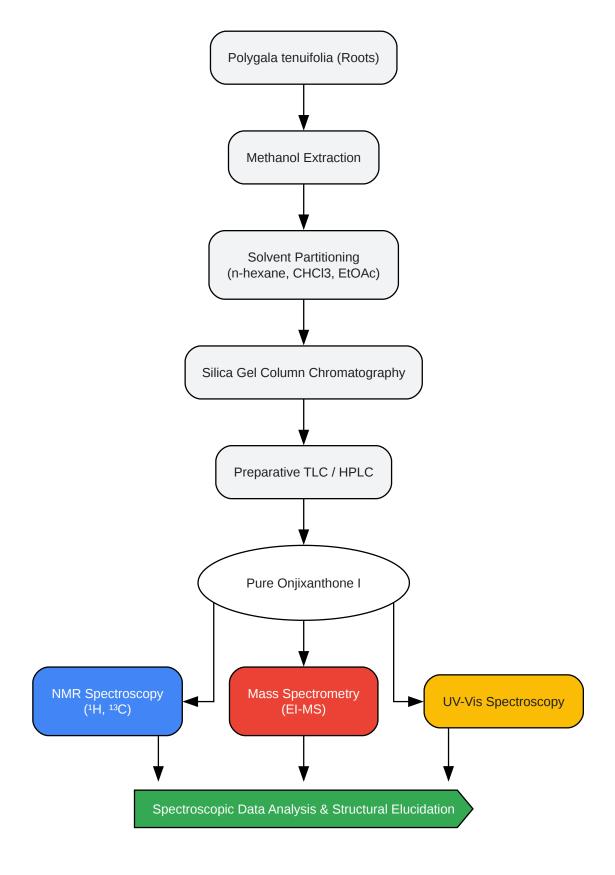
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) is performed on a mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
- UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer. The sample
 is dissolved in methanol, and the absorbance is measured over a wavelength range of 200600 nm.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Onjixanthone I**.





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